2-Ethylpyrimidin-5-ol
Overview
Description
2-Ethylpyrimidin-5-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their significant role in biological systems, particularly as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidin-5-ol typically involves the reaction of ethyl-substituted pyrimidine precursors with hydroxylating agents. One common method is the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxyl derivatives.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Ethers, alcohols.
Substitution Products: Halogenated pyrimidines, alkylated derivatives.
Scientific Research Applications
2-Ethylpyrimidin-5-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science
Mechanism of Action
The mechanism of action of 2-Ethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in metabolic processes, thereby modulating biochemical pathways. The hydroxyl group at the 5-position plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
2-Methylpyrimidin-5-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyrimidin-4-ol: Hydroxyl group at the 4-position instead of the 5-position.
2,4-Dimethylpyrimidin-5-ol: Additional methyl group at the 4-position.
Uniqueness: 2-Ethylpyrimidin-5-ol is unique due to the specific positioning of the ethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethylpyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(9)4-8-6/h3-4,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJUIDBXKIGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544871 | |
Record name | 2-Ethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90339-11-0 | |
Record name | 2-Ethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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